5-Ethynyl-2-methoxybenzoic acid

Physical Organic Chemistry Medicinal Chemistry Solubility Optimization

5-Ethynyl-2-methoxybenzoic acid (CAS 2648965-66-4) is a benzoic acid derivative featuring a terminal alkyne at the 5-position and a methoxy group at the 2-position. Its well-defined molecular weight of 176.17 g/mol and predicted pKa of 3.882 provide predictable solubility and reactivity in organic synthesis.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
Cat. No. B8145702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-methoxybenzoic acid
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C#C)C(=O)O
InChIInChI=1S/C10H8O3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h1,4-6H,2H3,(H,11,12)
InChIKeyGCOJREJSRFTUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-2-methoxybenzoic Acid for Pharmaceutical and Material Synthesis


5-Ethynyl-2-methoxybenzoic acid (CAS 2648965-66-4) is a benzoic acid derivative featuring a terminal alkyne at the 5-position and a methoxy group at the 2-position . Its well-defined molecular weight of 176.17 g/mol and predicted pKa of 3.882 provide predictable solubility and reactivity in organic synthesis . The compound is commercially available as a research-grade building block, typically in powder form with a purity of ≥95% .

Why 5-Ethynyl-2-methoxybenzoic Acid Cannot Be Replaced by Common Benzoic Acid Derivatives


While numerous benzoic acid derivatives are available, the specific 5-ethynyl-2-methoxy substitution pattern of this compound is not interchangeable with simpler analogs. The presence of a terminal alkyne at the 5-position enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions, a capability absent in non-ethynylated compounds such as 2-methoxybenzoic acid or 5-ethylbenzoic acid [1]. Furthermore, the simultaneous presence of a carboxylic acid group, a methoxy group, and an ethynyl group creates a unique reactivity profile that cannot be replicated by compounds missing any single functional group, such as 4-ethynyl-2-methoxybenzoic acid or 5-ethynylbenzoic acid [2].

Quantitative Differentiation of 5-Ethynyl-2-methoxybenzoic Acid from Structural Analogs


Predicted Acidity (pKa) Difference Between 5-Ethynyl and 4-Ethynyl Isomers

The predicted acid dissociation constant (pKa) for 5-ethynyl-2-methoxybenzoic acid is 3.882 ± 0.10, which is lower than the predicted pKa of 4.07 for the 4-ethynyl-2-methoxybenzoic acid isomer . This indicates that the 5-ethynyl isomer is a stronger acid and will be more ionized at physiological pH, potentially impacting solubility, membrane permeability, and receptor binding in medicinal chemistry applications [1].

Physical Organic Chemistry Medicinal Chemistry Solubility Optimization

Functional Group Availability for Click Chemistry: Ethynyl vs. Non-Ethynyl Analogs

5-Ethynyl-2-methoxybenzoic acid contains a terminal alkyne moiety that is reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. In contrast, the non-ethynylated analog 2-methoxybenzoic acid (o-anisic acid) lacks this reactive handle entirely [2]. This binary difference in reactivity profile is critical for applications requiring site-specific conjugation to azide-bearing biomolecules or polymers.

Click Chemistry Bioconjugation Chemical Biology

Solubility-Enhancing Methoxy Group: Comparison with 5-Ethynylbenzoic Acid

The 2-methoxy group of 5-ethynyl-2-methoxybenzoic acid enhances its solubility in organic solvents compared to the unsubstituted analog 5-ethynylbenzoic acid . While quantitative solubility data in common organic solvents is not directly compared in a single study, the presence of the methoxy group is a well-established class-level contributor to increased lipophilicity and organic solvent solubility, as reflected by a higher predicted XLogP3 value of 1.8 for the target compound [1].

Solubility Medicinal Chemistry Formulation

Optimal Application Scenarios for 5-Ethynyl-2-methoxybenzoic Acid Based on Evidence


Medicinal Chemistry: Design of Triazole-Containing Lead Compounds

The terminal alkyne group of 5-ethynyl-2-methoxybenzoic acid makes it an ideal building block for the synthesis of 1,2,3-triazole-containing analogs via CuAAC click chemistry. This approach is widely used in drug discovery to create diverse libraries of potential therapeutics [1]. The enhanced lipophilicity from the methoxy group further supports its use in optimizing drug-like properties.

Bioconjugation and Chemical Biology Probe Synthesis

Researchers developing activity-based probes or bioconjugates for cellular imaging can utilize the terminal alkyne as a bioorthogonal handle for copper-catalyzed or strain-promoted cycloaddition with azide-functionalized biomolecules [2]. The carboxylic acid group provides an additional site for further functionalization or attachment to solid supports.

Organic Synthesis of Complex Aromatic Architectures

The combination of an ethynyl group, a carboxylic acid, and a methoxy group on the same aromatic ring provides a versatile trifunctional building block. The compound can undergo Sonogashira cross-coupling, esterification/amidation, and subsequent click reactions in a modular fashion, enabling the efficient construction of complex molecular frameworks for materials science or catalysis research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethynyl-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.